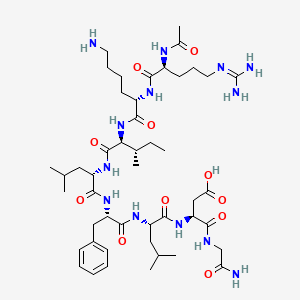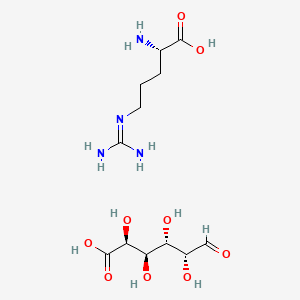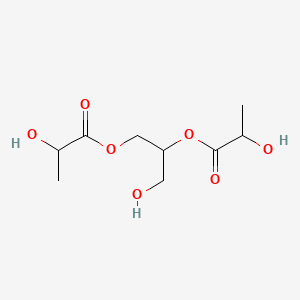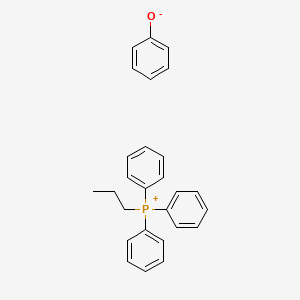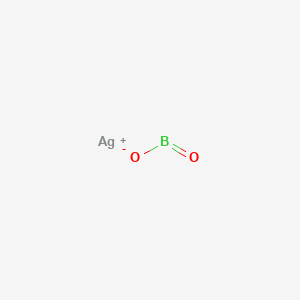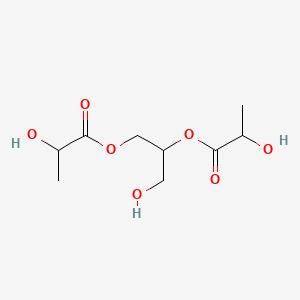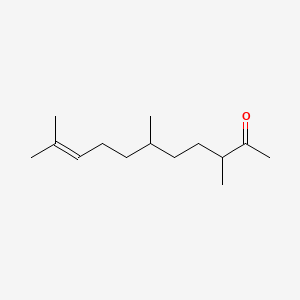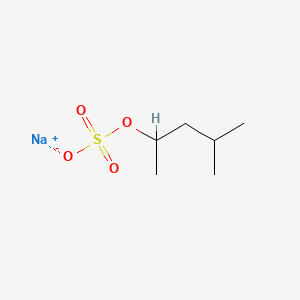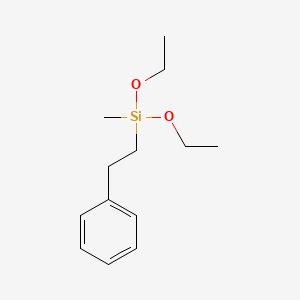
(1-Oxooctyl)ferrocene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxooctyl)ferrocene typically involves the acylation of ferrocene. One common method is the Friedel-Crafts acylation reaction, where ferrocene reacts with octanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
C5H5FeC5H5+C7H15COClAlCl3C5H5FeC5H4COC7H15+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Oxooctyl)ferrocene undergoes various chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form the corresponding ferrocenium ion.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The cyclopentadienyl rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and ceric ammonium nitrate (CAN).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents such as acyl chlorides or alkyl halides in the presence of Lewis acids.
Major Products
Oxidation: Formation of ferrocenium ion derivatives.
Reduction: Formation of (1-Hydroxyoctyl)ferrocene.
Substitution: Various substituted ferrocene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(1-Oxooctyl)ferrocene has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organometallic compounds.
Biology: Investigated for its potential as a bioorganometallic compound with applications in drug delivery and imaging.
Medicine: Studied for its anticancer properties and as a potential therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of (1-Oxooctyl)ferrocene involves its interaction with molecular targets through its ferrocene and ketone functionalities. The ferrocene moiety can undergo redox reactions, facilitating electron transfer processes. The ketone group can participate in hydrogen bonding and other interactions with biological molecules. These properties enable this compound to modulate various biochemical pathways and exhibit biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Acetyl)ferrocene: Similar structure but with an acetyl group instead of an octyl ketone group.
(1-Benzoyl)ferrocene: Contains a benzoyl group, offering different electronic and steric properties.
(1-Hydroxyoctyl)ferrocene: The reduced form of (1-Oxooctyl)ferrocene with a hydroxyl group.
Uniqueness
This compound is unique due to its long alkyl chain, which imparts distinct solubility and hydrophobic properties. This makes it suitable for applications where longer alkyl chains are advantageous, such as in the formation of self-assembled monolayers and in the design of amphiphilic molecules.
Eigenschaften
CAS-Nummer |
68209-44-9 |
|---|---|
Molekularformel |
C18H24FeO |
Molekulargewicht |
312.2 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;1-cyclopenta-1,4-dien-1-yloctan-1-one;iron(2+) |
InChI |
InChI=1S/C13H19O.C5H5.Fe/c1-2-3-4-5-6-11-13(14)12-9-7-8-10-12;1-2-4-5-3-1;/h7-10H,2-6,11H2,1H3;1-5H;/q2*-1;+2 |
InChI-Schlüssel |
GMOLXFKZJXFGHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)C1=C[CH-]C=C1.[CH-]1C=CC=C1.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



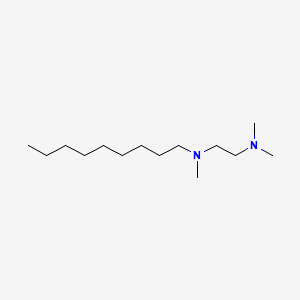
![7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane](/img/structure/B12650020.png)
